molecular formula C11H15N3O4S B2356012 Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate CAS No. 6124-12-5

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate

Cat. No.: B2356012
CAS No.: 6124-12-5
M. Wt: 285.32
InChI Key: LIKAFGBSXBLJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate is a small molecule compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-methyl-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(methylthio)-1,3,4-thiadiazole: A similar compound with a thiadiazole ring, known for its biological activities.

    N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Another thiadiazole derivative used in dyeing and other industrial applications.

Uniqueness

Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate is unique due to its specific structure, which combines a thiadiazole ring with a malonate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-4-17-9(15)8(10(16)18-5-2)6-12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKAFGBSXBLJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.